molecular formula C7H4Br2N2S B084134 5,7-Dibromo-2,1-benzothiazol-3-amine CAS No. 14346-17-9

5,7-Dibromo-2,1-benzothiazol-3-amine

Cat. No. B084134
CAS RN: 14346-17-9
M. Wt: 308 g/mol
InChI Key: BKBGECFJQWIQBW-UHFFFAOYSA-N
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Description

5,7-Dibromo-2,1-benzothiazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazole ring with two bromine atoms at positions 5 and 7.

Mechanism Of Action

The mechanism of action of 5,7-Dibromo-2,1-benzothiazol-3-amine is not fully understood. However, it has been reported to interact with cellular targets such as DNA and enzymes. It has been suggested that the bromine atoms in the compound may play a role in its biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,7-Dibromo-2,1-benzothiazol-3-amine have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of 5,7-Dibromo-2,1-benzothiazol-3-amine is its potential as a versatile building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, its limited solubility in water and some organic solvents may pose a challenge in some experiments.

Future Directions

There are several future directions for the research on 5,7-Dibromo-2,1-benzothiazol-3-amine. One direction is to further explore its potential as an antitumor and antibacterial agent. Another direction is to investigate its potential as a fluorescent probe for the detection of other analytes. Additionally, its potential as a building block for the synthesis of new materials could be further explored. Finally, the mechanism of action of 5,7-Dibromo-2,1-benzothiazol-3-amine could be further elucidated to better understand its biological activity.

Synthesis Methods

The synthesis of 5,7-Dibromo-2,1-benzothiazol-3-amine involves the reaction of 5,7-dibromo-2-nitrobenzoic acid with thiourea in the presence of a reducing agent such as iron powder. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

5,7-Dibromo-2,1-benzothiazol-3-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been reported to exhibit antitumor, antibacterial, and antifungal activities. In material science, it has been used as a building block for the synthesis of luminescent materials. In environmental science, it has been used as a fluorescent probe for the detection of heavy metal ions.

properties

CAS RN

14346-17-9

Product Name

5,7-Dibromo-2,1-benzothiazol-3-amine

Molecular Formula

C7H4Br2N2S

Molecular Weight

308 g/mol

IUPAC Name

5,7-dibromo-2,1-benzothiazol-3-amine

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2

InChI Key

BKBGECFJQWIQBW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=NSC(=C21)N)Br)Br

Canonical SMILES

C1=C(C=C(C2=NSC(=C21)N)Br)Br

synonyms

3-Amino-5,7-dibromo-2,1-benzisothiazole

Origin of Product

United States

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